molecular formula C19H34OSi B12551070 [2,4-Bis(2-methylbutan-2-yl)phenoxy](trimethyl)silane CAS No. 821779-82-2

[2,4-Bis(2-methylbutan-2-yl)phenoxy](trimethyl)silane

Cat. No.: B12551070
CAS No.: 821779-82-2
M. Wt: 306.6 g/mol
InChI Key: IMOFGVKVZYFAPI-UHFFFAOYSA-N
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Description

2,4-Bis(2-methylbutan-2-yl)phenoxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2,4-bis(2-methylbutan-2-yl)phenol+trimethylsilyl chloride2,4-Bis(2-methylbutan-2-yl)phenoxysilane+HCl\text{2,4-bis(2-methylbutan-2-yl)phenol} + \text{trimethylsilyl chloride} \rightarrow \text{2,4-Bis(2-methylbutan-2-yl)phenoxysilane} + \text{HCl} 2,4-bis(2-methylbutan-2-yl)phenol+trimethylsilyl chloride→2,4-Bis(2-methylbutan-2-yl)phenoxysilane+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2-methylbutan-2-yl)phenoxysilane can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products Formed

    Oxidation: Quinones

    Substitution: Various substituted phenoxy derivatives

    Hydrolysis: 2,4-bis(2-methylbutan-2-yl)phenol

Scientific Research Applications

Chemistry

In chemistry, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology and Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is not well-studied. its reactivity is primarily influenced by the presence of the phenoxy and trimethylsilyl groups. The phenoxy group can participate in various electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
  • bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite

Uniqueness

Compared to similar compounds, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and functionalization potential. This makes it a versatile intermediate in organic synthesis and potentially valuable in various applications.

Properties

CAS No.

821779-82-2

Molecular Formula

C19H34OSi

Molecular Weight

306.6 g/mol

IUPAC Name

[2,4-bis(2-methylbutan-2-yl)phenoxy]-trimethylsilane

InChI

InChI=1S/C19H34OSi/c1-10-18(3,4)15-12-13-17(20-21(7,8)9)16(14-15)19(5,6)11-2/h12-14H,10-11H2,1-9H3

InChI Key

IMOFGVKVZYFAPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)C(C)(C)CC

Origin of Product

United States

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